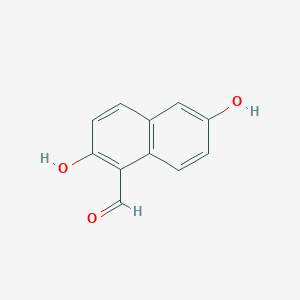

2,6-Dihydroxy-1-naphthaldehyde

Vue d'ensemble

Description

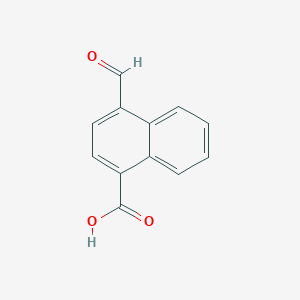

2,6-Dihydroxy-1-naphthaldehyde is a chemical compound with the molecular formula C11H8O3 . It is also known by other names such as 1-Naphthalenecarboxaldehyde, 2,6-dihydroxy- . It is used in laboratory chemicals .

Synthesis Analysis

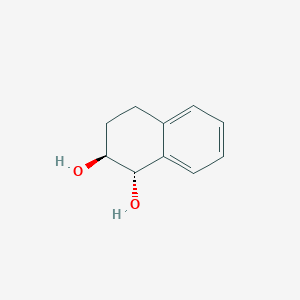

The modification of primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, via condensation reaction with 2-hydroxy-1-naphthaldehyde has been reported to produce new organic zwitterionic compounds . Another synthesis method involves the conversion of 6-(methoxymethoxy)-2-naphthaldehyde to 6-(methoxymethoxy)-2-naphthol formate by a Baeyer–Villiger oxidation-rearrangement .Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 188.179 Da and a monoisotopic mass of 188.047348 Da . The aromatic moiety is coplanar with that of the imine bond and the imine bond exhibited trans-geometry .Chemical Reactions Analysis

The compound has been used in the modification of primary amine functionalized drugs via condensation reaction . It has also been involved in the oxidation of β-naphthol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C11H8O3, average mass 188.179 Da, and monoisotopic mass 188.047348 Da .Applications De Recherche Scientifique

Fluorescent Chemosensors Development

2,6-Dihydroxy-1-naphthaldehyde has been utilized as a functionalized fluorescent backbone in the synthesis of various fluorescent chemosensors. These chemosensors are capable of detecting a wide range of cations and anions, as well as toxic species and reactive substrates, based on various fluorometric and mechanistic pathways (Das & Goswami, 2017).

Detection of Specific Ions

A simple derivative of this compound has been shown to act as a selective chemosensor for Aluminum (Al³⁺) ions based on chelation-enhanced fluorescence, highlighting its potential in environmental and biological applications (Liu, Chen, & Wu, 2012).

Proton Transfer Studies

Studies involving this compound derivatives have revealed interesting insights into excited-state intramolecular proton transfer (ESIPT) fluorescence mechanisms. These findings are crucial for the development of new-type sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

Schiff Base Fluorophores

This compound is a key precursor in the development of Schiff base-hinged fluorophores, particularly for the recognition of aluminum ions. This is significant due to the environmental and health impact of aluminum contamination (David, Prabakaran, & Nandhakumar, 2021).

Metal Complexes and Nanoparticles

This compound-based metal complexes have been explored for their potential in synthesizing metal oxide nanoparticles like ZnO and CdO, which are useful in various fields including catalysis, sensors, and electronics (Xaba, Moloto, & Moloto, 2016).

Cyanide Detection

Derivatives of this compound have been developed as fluorescence sensors for the selective detection of cyanide ions, which is crucial for environmental monitoring and public health (Jhong et al., 2014).

Mécanisme D'action

The mechanism of action of 2,6-Dihydroxy-1-naphthaldehyde is related to its unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The solvation stabilizes both the ground state and excited state in the enol form, and the medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form .

Safety and Hazards

Orientations Futures

The vast applications of 2,6-Dihydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This could guide the application of this compound-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Propriétés

IUPAC Name |

2,6-dihydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-10-9-3-2-8(13)5-7(9)1-4-11(10)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBJZNAPDVBCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470484 | |

| Record name | 2,6-dihydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20258-98-4 | |

| Record name | 2,6-dihydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

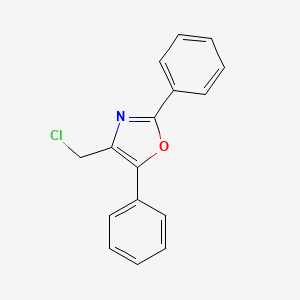

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)

![1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone](/img/structure/B1624861.png)

![5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B1624865.png)